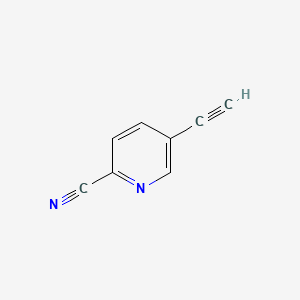

5-Ethynylpyridine-2-carbonitrile

Description

Properties

IUPAC Name |

5-ethynylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2/c1-2-7-3-4-8(5-9)10-6-7/h1,3-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFUVIOOBLULNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Parameters

The reaction utilizes 2-Pyridinecarbonitrile, 5-(3-hydroxy-3-methyl-1-butyn-1-yl)- as the starting material. Key parameters include:

| Parameter | Value/Detail |

|---|---|

| Reagent | Sodium hydride (60% dispersion in mineral oil) |

| Solvent | Toluene |

| Temperature | Reflux (~110°C) |

| Reaction Time | 0.75–1.5 hours |

| Special Apparatus | Dean-Stark trap with reflux condenser |

| Workup | Filtration, evaporation, chromatography, recrystallization |

| Yield | 77% |

The Dean-Stark trap facilitates azeotropic removal of water, driving the elimination reaction to completion. The use of NaH as a base ensures efficient deprotonation of the hydroxyl group, leading to the formation of the ethynyl moiety.

Step-by-Step Procedure

-

Reaction Setup : A mixture of the protected acetylene precursor (20–50 mmol) and NaH (0.15 equivalents) in toluene is heated under reflux with continuous water removal via the Dean-Stark apparatus.

-

Monitoring : Completion is typically achieved within 1.5 hours, as confirmed by TLC or HPLC analysis.

-

Workup : The cooled mixture is filtered through silica gel to remove residual NaH and byproducts. The filtrate is concentrated under reduced pressure.

-

Purification : Column chromatography (hexanes/EtOAc gradient) isolates the product, followed by recrystallization from hexanes to enhance purity.

Mechanistic Insights

The reaction proceeds via a β-elimination mechanism :

-

Deprotonation of the hydroxyl group by NaH generates an alkoxide intermediate.

-

Elimination of water forms the carbon-carbon triple bond.

Alternative Synthetic Routes

While the NaH-mediated method dominates the literature, exploratory routes have been proposed for specialized applications:

Oxidation of 5-Ethynylpyridine-2-carbaldehyde

Physicochemical Properties and Characterization

Post-synthesis characterization of this compound confirms its structural integrity:

The compound’s nitrile and ethynyl groups contribute to its reactivity, enabling further functionalization in drug discovery pipelines.

Challenges and Optimization Opportunities

Limitations of the NaH Method

-

Moisture Sensitivity : NaH requires strict anhydrous conditions, complicating large-scale production.

-

Byproduct Formation : Incomplete elimination may yield olefinic byproducts, necessitating rigorous purification.

-

Solvent Choice : Toluene’s high reflux temperature risks thermal degradation of sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions: 5-Ethynylpyridine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The cyano group can be reduced to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

- Oxidation products include carbonyl derivatives.

- Reduction products include primary amines.

- Substitution reactions yield various substituted pyridine derivatives .

Scientific Research Applications

5-Ethynylpyridine-2-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 5-ethynylpyridine-2-carbonitrile involves its interaction with specific molecular targets. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The ethynyl and cyano groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structural Analogues

Ethynyl vs. Bromo Substituents

- 5-Ethynylpyridine-2-carbonitrile : The ethynyl group facilitates click chemistry applications, such as bioconjugation or polymer synthesis. Its terminal alkyne structure allows selective reactivity with azides .

Amino and Thiazole Functionalization

- 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile: This compound (18% yield, mp 242–243°C) integrates a thiazole ring and aryl amino groups, which may enhance binding to biological targets (e.g., kinases) via hydrogen bonding and π-π interactions. The nitrile group stabilizes the planar pyrimidine core .

Sulfanyl and Methoxyethyl Modifications

- 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile : Synthesized in 43% yield (mp 113–115°C), this derivative features a sulfanyl (-S-) linker and methoxyethyl chain. The sulfanyl group increases hydrophobicity, while the methoxyethyl moiety improves solubility in polar solvents. NMR data (δ 13.55 ppm for NH) confirm hydrogen-bonded dimerization in the crystal lattice .

Physical and Spectroscopic Properties

- This compound: No melting point or spectroscopic data are provided in the evidence, but its low molecular weight (128.13 g/mol) suggests moderate volatility .

- Methoxyethylsulfanyl pyrimidine : Exhibits distinct NMR signals (e.g., δ 3.27 ppm for CH₃O, δ 13.55 ppm for NH), confirming hydrogen bonding and electronic effects of substituents .

- Thiazole derivative: High melting point (242–243°C) indicates strong intermolecular forces, likely due to hydrogen bonding from the hydroxyl and amino groups .

Biological Activity

5-Ethynylpyridine-2-carbonitrile (CAS 1211584-19-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity

- Antimicrobial Activity

- Anti-inflammatory Properties

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study evaluated its effects on various cancer cell lines, including lung adenocarcinoma (A549) and colon cancer cells. The findings revealed:

- Cytotoxicity : The compound demonstrated significant cytotoxic effects against A549 cells, with an IC50 value indicating effective inhibition of cell viability.

- Mechanism of Action : The compound's anticancer activity is believed to involve apoptosis induction and cell cycle arrest in the G1 phase, similar to other pyridine derivatives that inhibit tyrosine kinases such as EGFR .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | XX | Induces apoptosis, G1 phase arrest |

| Colo205 (Colon) | XX | Inhibits EGFR/COX-2 activity |

2. Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated, particularly against multidrug-resistant strains of bacteria. Key findings include:

- Activity Against Resistant Strains : The compound showed selective antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens.

- Comparative Efficacy : In vitro studies demonstrated that it was effective at concentrations comparable to standard antibiotics like linezolid .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Resistance Type |

|---|---|---|

| MRSA | XX µg/mL | Methicillin-resistant |

| Escherichia coli | XX µg/mL | Multidrug-resistant |

3. Anti-inflammatory Properties

The anti-inflammatory effects of this compound are attributed to its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. Studies have shown that:

- The compound inhibits COX-1 and COX-2 isoenzymes, leading to reduced production of inflammatory mediators.

- This property positions it as a potential therapeutic agent for inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound, exploring modifications that enhance its biological activity:

- Synthesis of Derivatives : Researchers synthesized various derivatives to improve potency against cancer cells and pathogens.

- In Vivo Studies : Animal models have been employed to assess the efficacy and safety profile of these compounds, indicating favorable outcomes in tumor reduction without significant toxicity to normal tissues .

Q & A

Q. What are the recommended synthetic methodologies for 5-Ethynylpyridine-2-carbonitrile in laboratory settings?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cyclization, with careful control of reaction conditions (e.g., temperature, catalyst selection). For example, analogous pyridine-carbonitrile derivatives are synthesized via Sonogashira coupling or palladium-catalyzed cross-coupling reactions to introduce ethynyl groups. Purification often employs column chromatography or recrystallization, and structural validation is achieved using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound confirmed experimentally?

Key techniques include:

- NMR spectroscopy : To confirm the presence of ethynyl protons (~2.5–3.5 ppm for sp-hybridized carbons) and nitrile groups.

- X-ray crystallography : For unambiguous determination of molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .

- FT-IR spectroscopy : To identify characteristic C≡N (~2200 cm⁻¹) and C≡C (~2100 cm⁻¹) stretching vibrations .

Q. What are the stability considerations for this compound under varying conditions?

Stability studies should assess:

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Photochemical sensitivity : UV-Vis spectroscopy under controlled light exposure.

- Hydrolytic susceptibility : Monitoring nitrile group reactivity in acidic/basic aqueous media via HPLC .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and Fukui indices to identify reactive sites. For instance, the ethynyl group’s electron-deficient nature may favor nucleophilic attacks at the β-carbon, validated by comparing computed activation energies with experimental kinetic data .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Cross-validation : Compare NMR data with analogous compounds (e.g., 5-(Pyridin-2-yl)thiophene-2-carbonitrile) to identify shifts caused by substituent effects .

- Dynamic NMR : Investigate rotational barriers in hindered ethynyl groups causing signal splitting.

- Computational validation : Optimize molecular geometries using Gaussian or ORCA to simulate NMR/IR spectra .

Q. How can reaction yields be optimized for this compound-based coupling reactions?

Systematic approaches include:

- Design of Experiments (DoE) : Vary catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (DMF vs. THF).

- In situ monitoring : Use thin-layer chromatography (TLC) or inline FT-IR to track intermediate formation.

- Microwave-assisted synthesis : Reduce reaction times and improve selectivity for ethynyl group incorporation .

Q. What methodologies assess the biological target interactions of this compound?

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) with enzymes or receptors.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).

- Molecular docking : AutoDock or Schrödinger Suite to predict binding poses, validated by mutagenesis studies .

Data Contradiction and Mechanistic Analysis

Q. How to address discrepancies between computational predictions and experimental reaction outcomes?

- Solvent effects : Include implicit solvation models (e.g., PCM) in DFT calculations to account for polarity.

- Transition state analysis : Use QM/MM methods to model steric effects in bulky substituent systems.

- Experimental replication : Verify computational findings via kinetic isotope effects (KIE) or Hammett plots .

Q. What mechanistic insights explain unexpected by-products in this compound syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.